molecular formula C8H7BrO4 B3385723 Methyl 3-bromo-4,5-dihydroxybenzoate CAS No. 65841-10-3

Methyl 3-bromo-4,5-dihydroxybenzoate

Cat. No. B3385723
CAS RN: 65841-10-3
M. Wt: 247.04 g/mol
InChI Key: TZTKLMUXAITOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromo-4,5-dihydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO4 . It is a derivative of benzoic acid, with bromine and hydroxyl functional groups attached to the benzene ring .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4,5-dihydroxybenzoate” is a powder with a melting point of 201-202°C . It has a molecular weight of 247.05 .

Scientific Research Applications

Chemical Properties and Identification

“Methyl 3-bromo-4,5-dihydroxybenzoate” is a chemical compound with the CAS Number: 65841-10-3 . It has a molecular weight of 247.05 and its IUPAC name is methyl 3-bromo-4,5-dihydroxybenzoate . It appears as a powder and has a melting point of 201-202°C .

Pharmacokinetics and Tissue Distribution

“Methyl 3,4-dihydroxybenzoate (MDHB)” has been studied for its pharmacokinetics and tissue distribution characteristics . It has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . It is rapidly distributed to all organs, with the maximum content detected in the stomach and the minimum content observed in the testes . Notably, MDHB can permeate the blood-brain barrier (BBB), which supports its potential as a treatment for neurodegenerative diseases (NDDs) that niduses in the brain .

Potential in Preventing Neurodegenerative Diseases

MDHB has the potential to prevent neurodegenerative diseases (NDDs) . Its ability to cross the BBB makes it a promising candidate for the treatment of NDDs .

Synthesis of Cored Dendrimers

“Methyl 3,5-dihydroxybenzoate” has been used in the synthesis of cored dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in various scientific and industrial applications, including drug delivery systems, due to their unique properties.

Preparation of Crown Ethers

This compound has also been used in the preparation of bis (5-carbomethoxy-1,3-phenylene)-32-crown-10, a semi-rigid 32-membered ring diester crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are useful in a variety of applications, including as phase transfer catalysts and as hosts in supramolecular chemistry.

Study of Ribonucleotide Reductase Inhibition and Anti-tumor Activity

“Methyl 3,5-dihydroxybenzoate” has been used to study ribonucleotide reductase inhibition and anti-tumor activity . Ribonucleotide reductase is an enzyme that is involved in the production of deoxyribonucleotides, which are necessary for DNA replication and repair. Inhibiting this enzyme can lead to a decrease in the proliferation of cancer cells, providing a potential pathway for anti-cancer treatments.

Safety and Hazards

“Methyl 3-bromo-4,5-dihydroxybenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3-bromo-4,5-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTKLMUXAITOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616459
Record name Methyl 3-bromo-4,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4,5-dihydroxybenzoate

CAS RN

65841-10-3
Record name Methyl 3-bromo-4,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4,5-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4,5-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-4,5-dihydroxybenzoate
Reactant of Route 4
Methyl 3-bromo-4,5-dihydroxybenzoate
Reactant of Route 5
Methyl 3-bromo-4,5-dihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-4,5-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.